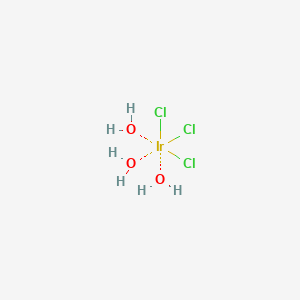

Iridium(III) chloride trihydrate

Description

Foundational Role as a Precursor in Inorganic and Organometallic Synthesis

The primary application of Iridium(III) chloride trihydrate is as a starting material in iridium chemistry. wikipedia.orgguidechem.com Its labile water molecules can be readily substituted, enabling reactions with a wide range of ligands to form new coordination and organometallic complexes. This reactivity makes it an indispensable precursor for synthesizing compounds with specific catalytic, electronic, or photophysical properties.

A key area of its use is in the formation of well-defined organometallic complexes. For instance, it is famously used to prepare Vaska's complex, trans-[IrCl(CO)(PPh₃)₂], a compound notable in the study of oxidative addition reactions. wikipedia.orgchemicalbook.comriyngroup.com Furthermore, it reacts with alkenes, such as cyclooctadiene, in alcohol mixtures to produce important catalytic precursors like the cyclooctadiene iridium chloride dimer. wikipedia.org The synthesis of various ammine complexes is also achieved through its reaction with ammonia, yielding products like pentaamminechloroiridium(III) chloride. wikipedia.org

The compound is also fundamental in creating advanced materials. Researchers utilize it as a source of iridium for synthesizing cyclometalated iridium(III) complexes, which are crucial for applications in light-emitting electrochemical cells (LECs). sigmaaldrich.commdpi.com In nanotechnology, this compound is the precursor of choice for producing iridium nanoparticles and iridium dioxide (IrO₂) catalysts, which are essential for various applications, including water electrolysis. sigmaaldrich.comnbinno.com

| Synthesized Product Class | Specific Example(s) | Significance/Application Area | Reference |

|---|---|---|---|

| Organometallic Complexes | Vaska's Complex (trans-[IrCl(CO)(PPh₃)₂]), Cyclooctadiene Iridium Chloride Dimer | Catalysis, Mechanistic Studies | wikipedia.orgchemicalbook.comriyngroup.com |

| Inorganic Coordination Complexes | [IrCl(NH₃)₅]Cl₂, [Ir(NH₃)₆]Cl₃ | Fundamental Coordination Chemistry | wikipedia.org |

| Cyclometalated Complexes | [Ir(C^N)₂(N^N)]⁺ type complexes | OLEDs, Light-Emitting Electrochemical Cells (LECs) | mdpi.comgoogle.com |

| Nanomaterials | Iridium Nanoparticles, Iridium Dioxide (IrO₂) Nanofibers | Catalysis, Electrocatalysis (Oxygen Evolution Reaction), Drug Delivery | sigmaaldrich.comnbinno.comsigmaaldrich.com |

Broad Significance in Contemporary Chemical Science

The utility of this compound extends beyond its role as a simple precursor, underpinning significant advancements across various sectors of chemical science. The iridium-containing compounds and catalysts derived from it are integral to both industrial processes and cutting-edge research. guidechem.comguidechem.com

In catalysis, iridium complexes are paramount. They are employed in hydrogenation, dehydrogenation, and oxidation reactions. rhodiummaster.com A notable industrial application is the Cativa process, where an iridium-based catalyst is used for the carbonylation of methanol to produce acetic acid, a major commodity chemical. wikipedia.orgguidechem.com Moreover, iridium catalysts are at the forefront of modern synthetic methodology, particularly in the field of C-H bond activation, which offers novel and more efficient routes to functionalize complex organic molecules. diva-portal.orgnih.gov

The compound's significance is also prominent in materials science and electrochemistry. It is a key ingredient for fabricating highly active iridium dioxide anodes used in proton exchange membrane (PEM) electrolyzer cells for clean hydrogen production. sigmaaldrich.com In electronics, complexes derived from this precursor are used in the active layers of Organic Light-Emitting Diodes (OLEDs) and as additives in perovskite solar cells to enhance stability and reduce recombination rates. sigmaaldrich.comgoogle.comsigmaaldrich.com Its derivatives are also crucial for developing advanced electrochemical sensors and fuel cell catalysts. nbinno.com

| Field of Application | Specific Use | Impact and Importance | Reference |

|---|---|---|---|

| Industrial Catalysis | Cativa process (methanol carbonylation) | Large-scale production of acetic acid | wikipedia.orgguidechem.com |

| Organic Synthesis | C-H bond activation, hydrogenation, oxidation | Enables efficient and novel synthesis of complex molecules and pharmaceuticals | rhodiummaster.comdiva-portal.orgnih.gov |

| Electrochemistry & Energy | Catalysts for fuel cells, PEM water electrolyzers (OER) | Critical for advancing clean energy technologies like hydrogen production | sigmaaldrich.comnbinno.com |

| Materials Science & Electronics | OLEDs, perovskite solar cells, electrochemical sensors | Development of advanced electronic displays, renewable energy devices, and sensitive analytical tools | sigmaaldrich.comsigmaaldrich.comnbinno.com |

Structure

2D Structure

Properties

IUPAC Name |

trichloroiridium;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Ir.3H2O/h3*1H;;3*1H2/q;;;+3;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJXVUXPFZKMNF-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.Cl[Ir](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H6IrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13569-57-8 | |

| Record name | Iridium(III) chloride trihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Preparation Routes for Iridium(III) Chloride Trihydrate

The synthesis of this compound can be achieved through several methods, primarily involving the chemical or electrochemical treatment of iridium metal.

One of the primary methods for producing iridium(III) chloride is the direct chlorination of iridium metal. dfpmr.com In this process, iridium metal, typically in a powdered or sponge form, is reacted with chlorine gas at elevated temperatures. wikipedia.orgguidechem.com The reaction is generally carried out in a combustion tube at temperatures around 600-650°C. wikipedia.orgguidechem.comguidechem.com The resulting product of this high-temperature process is the anhydrous form of iridium(III) chloride, which is insoluble in water. guidechem.comguidechem.com The hydrated form, this compound, is subsequently obtained by heating hydrated iridium(III) oxide with hydrochloric acid. wikipedia.org

Electrochemical methods offer an alternative route to dissolve the highly corrosion-resistant iridium metal for the synthesis of its chloride salt. guidechem.comgoogle.com This technique typically involves a U-shaped electrolytic cell containing iridium powder and a hydrochloric acid solution. guidechem.comgoogle.com By applying an alternating current to non-metallic conductive electrodes within the cell, the iridium powder is directly dissolved into the hydrochloric acid. guidechem.comgoogle.com This process yields a chloroiridic acid (H₃IrCl₆) solution. guidechem.comgoogle.com The this compound is then obtained by concentrating the solution and inducing crystallization. guidechem.comgoogle.com This method avoids the need for other reagents and, when using high-purity iridium powder, can produce high-purity this compound. google.comgoogle.com

Table 1: Comparison of Synthetic Routes for Iridium Chloride

| Method | Description | Reactants | Conditions | Product Form |

|---|---|---|---|---|

| Direct Chlorination | High-temperature reaction of iridium metal with chlorine gas. dfpmr.comguidechem.com | Iridium metal powder/sponge, Chlorine gas. wikipedia.orgguidechem.com | ~600-650°C. wikipedia.orgguidechem.com | Anhydrous IrCl₃. guidechem.com |

| Electrochemical Dissolution | Dissolution of iridium powder in an electrolytic cell. guidechem.comgoogle.com | Iridium powder, Hydrochloric acid. guidechem.comgoogle.com | AC voltage, 100-115°C. guidechem.comgoogle.com | Chloroiridic acid solution, then crystallized to IrCl₃·3H₂O. guidechem.com |

Utilization as a Starting Material for Diverse Iridium Complexes

This compound is a cornerstone precursor for the synthesis of a wide range of organoiridium compounds, including those with applications in catalysis, organic light-emitting diodes (OLEDs), and bioimaging. dfpmr.comsysu.edu.cngoogle.com

This compound is the conventional starting material for producing cyclometalated iridium(III) complexes. nih.govnih.gov These complexes are distinguished by the formation of a direct bond between the iridium center and a carbon atom of an organic ligand, creating a stable chelate ring. The synthesis typically begins with the reaction of IrCl₃·3H₂O with a C^N ligand, such as 2-phenylpyridine (B120327) (ppy), to form an intermediate dimer. acs.orgmdpi.com This dimer can then be reacted with other ligands to yield a variety of mononuclear tris-cyclometalated or bis-cyclometalated iridium(III) complexes. sysu.edu.cn These complexes are of significant interest for their phosphorescent properties, making them valuable as emitters in OLEDs. sysu.edu.cnresearchgate.net

A critical step in the synthesis of many cyclometalated iridium complexes is the formation of a chloro-bridged iridium(III) dimer, with the general formula [(C^N)₂Ir(μ-Cl)]₂. acs.orgrsc.org These dimers are typically prepared by reacting this compound with two equivalents of the respective cyclometalating (C^N) ligand. nih.gov The reaction is commonly carried out under reflux in a solvent mixture, such as 2-ethoxyethanol (B86334) and water. nih.govnih.gov The resulting dimer is often a stable, isolable intermediate that serves as the direct precursor for a multitude of mononuclear iridium(III) complexes by cleaving the chloride bridges with ancillary ligands. rsc.orgwikipedia.org

In the realm of organometallic chemistry, this compound is instrumental in the synthesis of half-sandwich dienyl and arene complexes. wikipedia.org A prominent example is the preparation of the pentamethylcyclopentadienyl iridium dichloride dimer, [CpIrCl₂]₂. wikipedia.org This important reagent is synthesized by the reaction of hydrated iridium(III) chloride with pentamethylcyclopentadiene (CpH) in hot methanol, which causes the product to precipitate out of the solution. wikipedia.org Similarly, alkene complexes such as the cyclooctadiene iridium chloride dimer can be prepared by heating the hydrated chloride with the appropriate alkene in an alcohol/water mixture. wikipedia.org These dienyl and arene complexes are themselves versatile starting materials for a host of iridium catalysts used in processes like asymmetric transfer hydrogenation. wikipedia.orgwikipedia.org

Table 2: Iridium Complexes Synthesized from this compound

| Precursor | Reactant(s) | Product Type | Example Complex |

|---|---|---|---|

| IrCl₃·3H₂O | C^N Ligand (e.g., 2-phenylpyridine) | Chloro-Bridged Dimer | [Ir(ppy)₂Cl]₂ |

| IrCl₃·3H₂O | C^N Ligand, Ancillary Ligand | Cyclometalated Complex | [Ir(ppy)₃] |

| IrCl₃·3H₂O | Pentamethylcyclopentadiene (Cp*H) | Dienyl Dimer | [Cp*IrCl₂]₂ |

| IrCl₃·3H₂O | Cyclooctadiene | Alkene Dimer | [Ir(cod)Cl]₂ |

Microwave-Accelerated Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful and efficient technique for the production of iridium(III) complexes, utilizing this compound as a common precursor. wikipedia.org This methodology offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced selectivity. oup.comresearchgate.net The application of microwave irradiation as an unconventional heat source accelerates the formation of various iridium compounds, from chloro-bridged dimers to complex organometallic structures. acs.orgnih.gov

The fundamental principle behind this efficiency lies in the direct coupling of microwave energy with polar molecules in the reaction mixture. acs.org Iridium precursors and polar solvents, such as ethylene (B1197577) glycol or water/alcohol mixtures, are highly susceptible to microwave excitation, leading to rapid and uniform heating that drives the chemical reactions forward at an accelerated rate. oup.comacs.org Research has demonstrated that this technique is not only faster but can also lead to the selective synthesis of desired products, such as facial tris-ortho-metalated iridium(III) complexes, which are often produced in low yields with conventional methods. oup.com

Detailed studies have focused on optimizing these microwave-assisted protocols. For instance, the synthesis of chloro-bridged iridium(III) dimers, crucial intermediates for phosphorescent materials, has been extensively refined. acs.orgacs.org The choice of solvent system is critical; a mixture of 2-methoxyethanol (B45455) and water is commonly employed. acs.orgdtic.mil The presence of water, in particular, has been identified as important for microwave-assisted reactions, as it strongly absorbs microwave radiation and facilitates the reaction process. acs.org

Research into the microwave-accelerated synthesis of iridium complexes from this compound has yielded specific, reproducible protocols. In one-pot syntheses of facial tris-ortho-metalated iridium(III) complexes like fac-[Ir(ppy)₃], microwave irradiation for as little as one minute can produce the desired compound in high yield (75%), a significant improvement over conventional heating methods that require long hours and often produce the undesired dichloro-bridged dimer as the main product. oup.com This rapid and selective method can even eliminate the need for dehalogenating agents like silver triflate, which are often considered essential in traditional syntheses. oup.com

Further investigations have optimized the synthesis of chloro-bridged iridium(III) dimers. By using a mixture of water and 2-methoxyethanol, researchers have established optimal conditions for dimer preparation. The yield of these reactions is strongly dependent on the temperature, with significant improvements observed as the temperature is increased up to 150 °C. acs.org The following data tables illustrate the efficiency and findings of these microwave-accelerated synthetic protocols.

Table 1: Comparison of Microwave vs. Conventional Synthesis for fac-[Ir(ppy)₃] This table compares the reaction conditions and outcomes for the synthesis of fac-[Ir(ppy)₃] using both microwave irradiation and traditional heating methods, highlighting the superiority of the microwave protocol. oup.com

| Method | Reactants | Solvent | Reaction Time | Yield (%) | Notes |

| Microwave | IrCl₃·3H₂O, 2-phenylpyridine (ppyH) | Ethylene Glycol | 1 min | 75 | No dehalogenating reagent required. oup.com |

| Conventional | [Ir(ppy)₂Cl]₂, AgCF₃SO₃, ppyH | Glycerol | 24 h | 43 | Requires pre-synthesized dimer and dehalogenating agent. oup.com |

| Conventional | IrCl₃, AgCF₃SO₃, ppyH | Glycerol | 24 h | 38 | Requires dehalogenating agent. oup.com |

Table 2: Effect of Temperature on Microwave-Assisted Dimer Synthesis This table demonstrates the relationship between reaction temperature and product yield in the microwave-assisted synthesis of the chloro-bridged dimer [Ir(μ-Cl)(ppy)₂]₂. acs.org

| Entry | Temperature (°C) | Reaction Time (min) | Yield (%) |

| 1 | 110 | 10 | 45 |

| 2 | 130 | 10 | 73 |

| 3 | 150 | 10 | 92 |

| 4 | 170 | 10 | 95 |

The optimized conditions, identified as reacting at 150 °C for 10 minutes in a 1:3 water/2-methoxyethanol mixture, provide a quick and highly efficient route to these important iridium(III) precursors. acs.orgacs.org This methodology has been successfully applied to synthesize a wide range of both known and novel chloro-bridged iridium(III) dimers with various functionalized ligands. acs.orgacs.org The success of these protocols underscores the transformative impact of microwave-assisted techniques in the field of iridium chemistry, enabling rapid, efficient, and scalable production of valuable complexes. nih.gov

Coordination Chemistry and Structural Elucidation

The coordination chemistry of iridium(III) is rich and varied, largely due to the metal's 5d⁶ electron configuration, which predisposes it to form stable, typically octahedral complexes. The design of ligands for these complexes is a critical aspect that dictates their resulting electronic, photophysical, and catalytic properties.

Ligand Design Principles for Iridium(III) Complexes

The stability and properties of iridium(III) complexes are profoundly influenced by the nature of the coordinating ligands. The chelate effect, where polydentate ligands form more stable complexes than an equivalent number of monodentate ligands, is a guiding principle in the design of robust iridium complexes. numberanalytics.com

Bidentate ligands, possessing two donor atoms, are fundamental in iridium chemistry. libretexts.org They can coordinate to the iridium center to form stable five- or six-membered chelate rings. Common examples include 2-phenylpyridine (B120327) (ppy) and its derivatives, which form the basis of many highly luminescent cyclometalated iridium(III) complexes. mdpi.comresearchgate.net The resulting tris(bidentate) complexes can exist as facial (fac) or meridional (mer) isomers, which can exhibit different excited state reactivities. acs.org

Tridentate ligands offer enhanced rigidity and can lead to iridium complexes with higher luminescent efficiencies. nih.govresearchgate.net These ligands, with three donor atoms, can coordinate in a meridional or facial fashion, influencing the geometry and photophysical properties of the complex. rsc.orgnih.gov N^C^N and C^N^C coordinating tridentate ligands, where N represents a nitrogen donor and C represents a cyclometalating carbon, are particularly significant in creating highly stable and luminescent complexes. nih.govacs.org

Polydentate ligands, with more than three donor atoms, provide even greater stability and can lead to unique coordination geometries. numberanalytics.com For instance, tetradentate ligands have been used to create highly efficient phosphorescent emitters. acs.orgnih.gov The design of these multidentate ligands allows for fine-tuning of the electronic properties and can result in complexes with novel photophysical behaviors. acs.org

The choice of donor atoms in a ligand is crucial for tailoring the properties of iridium(III) complexes.

Nitrogen (N) Donors: Nitrogen-containing heterocycles, such as pyridines, pyrazoles, and imidazoles, are ubiquitous in iridium chemistry. acs.orgnih.gov The coordination of these N-donor ligands significantly influences the metal-to-ligand charge transfer (MLCT) transitions, which are often responsible for the luminescent properties of the complexes. nih.govresearchgate.net

Carbon (C) Donors: Cyclometalation, the formation of a direct iridium-carbon bond, is a hallmark of iridium(III) chemistry. mdpi.com The strong σ-donating ability of the carbanion in cyclometalated ligands raises the energy of the highest occupied molecular orbital (HOMO), leading to a smaller HOMO-LUMO gap and often resulting in visible light emission. mdpi.comresearchgate.net

Sulfur (S) Donors: Sulfur-containing ligands, such as thioureas and thiopyridones, have also been incorporated into iridium(III) complexes. rsc.org The inclusion of S-donors can influence the electronic structure and reactivity of the resulting complexes.

Advanced Structural Characterization of Iridium(III) Chloride Trihydrate Derivatives

A comprehensive understanding of the structure-property relationships in iridium(III) complexes relies on advanced characterization techniques.

A suite of spectroscopic techniques is employed to elucidate the structure and electronic properties of iridium(III) complexes in solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy are powerful tools for characterizing the structure of diamagnetic iridium(III) complexes. nih.govresearchgate.netacs.org The chemical shifts and coupling patterns provide detailed information about the ligand environment and the symmetry of the complex. researchgate.netnih.gov 2D NMR techniques, such as COSY and NOESY, can be used to determine the connectivity and spatial proximity of atoms within the molecule. acs.org

UV-Visible (UV-Vis) Absorption Spectroscopy: UV-Vis spectroscopy reveals the electronic transitions within an iridium(III) complex. nih.govresearchgate.netresearchgate.net The spectra typically show intense ligand-based π–π* transitions in the ultraviolet region and lower energy metal-to-ligand charge transfer (MLCT) bands in the visible region. nih.govrsc.orgmdpi.com The position and intensity of these bands are highly dependent on the nature of the ligands and the coordination geometry.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the vibrational modes of the ligands and can provide evidence for coordination to the iridium center. ursi.org For example, the stretching frequency of a carbonyl group can indicate its coordination mode.

Luminescence Spectroscopy: For emissive iridium(III) complexes, photoluminescence spectroscopy provides information about the emission wavelength, quantum yield, and excited-state lifetime. nih.govacs.orgresearchgate.net These data are critical for understanding the photophysical properties and for applications in areas such as organic light-emitting diodes (OLEDs).

Hydrolysis and Solution Behavior of this compound

This compound is soluble in water and hydrochloric acid. americanelements.comamericanelements.com In aqueous solution, the coordinated water molecules can undergo hydrolysis, and the nature of the iridium species present can be complex and pH-dependent. The addition of hydrochloric acid can suppress hydrolysis and favor the formation of chlorido-aqua complexes. reddit.com In solution, dissolved oxygen can be sufficient to oxidize Ir(III) to Ir(IV) species. acs.org The hydrate (B1144303) form, with its labile water molecules, is often advantageous in synthesis as it can facilitate ligand substitution reactions.

Electronic Structure and Reactivity of Iridium(III) Centers

The chemical behavior of this compound is fundamentally governed by the electronic structure and resultant reactivity of the central iridium(III) ion. As a member of the third transition series, iridium possesses distinct electronic properties that influence its coordination chemistry.

The iridium atom has an electron configuration of [Xe] 4f¹⁴ 5d⁷ 6s². periodictableguide.com To form the iridium(III) ion (Ir³⁺), the atom loses three electrons, resulting in a d-electron count of six. The resulting electron configuration for the Ir³⁺ ion is [Xe] 4f¹⁴ 5d⁶. k-tree.ru This d⁶ configuration is crucial to understanding the stability and geometry of its complexes.

Table 1: Electronic Configuration of Iridium

| Species | Full Electron Configuration | Valence Electron Configuration | d-Electron Count |

|---|---|---|---|

| Iridium (Ir) | 1s² 2s² 2p⁶ 3s² 3p⁶ 4s² 3d¹⁰ 4p⁶ 5s² 4d¹⁰ 5p⁶ 6s² 4f¹⁴ 5d⁷ | 5d⁷ 6s² | 7 |

| Iridium(III) ion (Ir³⁺) | 1s² 2s² 2p⁶ 3s² 3p⁶ 4s² 3d¹⁰ 4p⁶ 5s² 4d¹⁰ 5p⁶ 4f¹⁴ 5d⁶ | 5d⁶ | 6 |

In the context of an octahedral coordination environment, such as that approximated in many iridium(III) complexes, the five degenerate d-orbitals split into two energy levels: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg* set (dx²-y², dz²). wikipedia.org For a d⁶ ion like Ir³⁺, these six electrons populate the lower-energy t₂g orbitals, resulting in a low-spin configuration (t₂g⁶ eg*⁰). This configuration is particularly stable. Iridium(III) complexes exhibit a large ligand-field splitting energy (Δₒ), which is a consequence of the metal's high ionic charge and the large radial extension of its 5d orbitals. nih.govnih.gov This large splitting energy makes the metal-centered (MC) excited states less thermally accessible, which contributes to the stability of these complexes. nih.gov

The electronic transitions in iridium(III) complexes are often characterized by charge-transfer bands. nih.gov The highest occupied molecular orbital (HOMO) is typically a mixture of the metal d-orbitals and ligand π-orbitals, while the lowest unoccupied molecular orbital (LUMO) is usually centered on the π* orbitals of the ligands. nih.govresearchgate.net This distribution facilitates metal-to-ligand charge transfer (MLCT) and ligand-to-ligand charge transfer (LLCT) transitions upon photoexcitation. nih.govresearchgate.net The specific energies of the HOMO and LUMO, and thus the photophysical properties, can be finely tuned by modifying the cyclometalating and ancillary ligands attached to the iridium center. nih.govmdpi.com

Table 2: Frontier Molecular Orbital Characteristics in Representative Iridium(III) Complexes

| Complex Type | HOMO Character | LUMO Character | Primary Electronic Transition |

|---|---|---|---|

| Cyclometalated Ir(III) Complexes | Mixed Ir(dπ) and C^N ligand(π) | Primarily ancillary ligand(π*) | ³MLCT/³LLCT nih.gov |

| Bipolar Phosphorescent Ir(III) Host | Ir(d-orbitals) and ancillary ligand(N atoms) | Cyclometalated ligands | Charge Transfer researchgate.net |

The reactivity of the iridium(III) center in this compound is characterized by its propensity for ligand substitution and redox chemistry. The hydrated form is a common and versatile starting material for the synthesis of a vast array of iridium complexes because the coordinated water molecules are relatively labile. wikipedia.orgchemeurope.com

Ligand substitution reactions are common, where the chloride and water ligands are displaced by other neutral or anionic ligands. For instance, it reacts with carbon monoxide and triphenylphosphine (B44618) to form Vaska's complex. wikipedia.orgchemeurope.com With ammonia, it forms various ammine complexes, such as pentaamminechloroiridium(III) chloride. wikipedia.orghandwiki.org It also readily forms complexes with ligands like bipyridine, pyridine, and acetonitrile. wikipedia.orghandwiki.org Furthermore, heating the hydrate with alkenes such as cyclooctadiene in an alcohol-water mixture yields important organometallic precursors like cyclooctadiene iridium chloride dimer. wikipedia.orgchemeurope.com

Table 3: Reactivity of this compound

| Reagent(s) | Resulting Complex/Product | Reaction Type |

|---|---|---|

| Triphenylphosphine (PPh₃) in refluxing DMF | Vaska's complex (trans-[IrCl(CO)(PPh₃)₂]) | Ligand Substitution/Carbonylation chemeurope.com |

| Ammonia (NH₃) | Pentaamminechloroiridium(III) chloride ([IrCl(NH₃)₅]Cl₂) | Ligand Substitution wikipedia.orghandwiki.org |

| Concentrated Ammonium Hydroxide (150 °C) | Hexaammineiridium(III) chloride ([Ir(NH₃)₆]Cl₃) | Ligand Substitution wikipedia.orghandwiki.org |

| Cyclooctadiene in alcohol/water | Cyclooctadiene iridium chloride dimer ([Ir(COD)Cl]₂) | Ligand Substitution/Alkene Coordination wikipedia.orgchemeurope.com |

| 2-phenylpyridine | Dinuclear iridium complex ((ppy)₂Ir(μ-Cl)₂Ir(ppy)₂) | Cyclometalation nih.gov |

| Aqua regia | Hexachloroiridate(IV) ([IrCl₆]²⁻) | Oxidation wikipedia.orghandwiki.org |

The redox chemistry of iridium(III) is also significant. While the +3 oxidation state is very stable, oxidation to iridium(IV) is accessible. researchgate.net For example, treatment of iridium(III) chloride with aqua regia results in the formation of hexachloroiridate(IV). wikipedia.orghandwiki.org The Ir(III)/Ir(IV) redox couple is a key feature in the electrochemistry of many iridium complexes and is central to their applications in electrocatalysis, such as for water oxidation. researchgate.net Higher oxidation states, such as Ir(V), are also known but typically require stabilization by strong-field ligands. wikipedia.org

Catalytic Applications and Mechanistic Investigations

Catalysis in Organic Synthesis

Iridium(III) chloride trihydrate serves as a versatile starting material for generating active iridium catalysts for numerous organic synthesis applications. guidechem.comguidechem.com While the trihydrate itself may not always be the direct catalytic species, it is frequently used to prepare more complex iridium complexes that exhibit high catalytic activity and selectivity. wikipedia.org

C-H Activation and Functionalization

Iridium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of otherwise unreactive C-H bonds, offering a more atom-economical approach to complex molecule synthesis. diva-portal.orgnih.gov Catalytic systems derived from iridium(III) chloride are instrumental in this field. For instance, the [Cp*Ir(III)] catalytic system, often generated from iridium precursors, is key in directed ortho C-H activation methodologies. diva-portal.org These methods have been successfully applied to a variety of transformations, including:

Iodination of Benzoic Acids: Selective mono-iodination of benzoic acids has been achieved with high selectivity, a process in which the iridium catalyst plays a crucial role. diva-portal.org

Methylation of Benzoic Acids: Iridium-catalyzed C-H methylation and d3-methylation of benzoic acids have been developed, providing a direct route to valuable methylated analogues of complex molecules, including pharmaceuticals. nih.gov

Amination and Sulfonamidation: The development of general C-H amination protocols applicable to a wide range of directing groups demonstrates the versatility of iridium catalysis in forming C-N bonds. diva-portal.org

Mechanistic studies suggest that these transformations often proceed through the formation of a metallacyclic intermediate, which then undergoes further reaction to yield the functionalized product. researchgate.net The choice of ligands and additives can significantly influence the regioselectivity and efficiency of these reactions. diva-portal.orgnih.gov

Asymmetric Hydrogenation Reactions

Iridium complexes are highly effective catalysts for asymmetric hydrogenation, a fundamental process for producing enantiomerically pure compounds, which are crucial in the pharmaceutical and fine chemical industries. nih.gov While this compound itself is not typically the active catalyst, it serves as a precursor for the synthesis of chiral iridium complexes. These complexes, often featuring sophisticated chiral ligands, can achieve high levels of enantioselectivity in the hydrogenation of various substrates.

For example, iridium complexes with P-stereogenic phosphinooxazoline ligands, derived from L-threonine, have demonstrated exceptional enantioselectivity in the asymmetric hydrogenation of N-Boc-2,3-diarylallyl amines. nih.gov Similarly, iridium complexes with tridentate chiral spiro aminophosphine (B1255530) ligands have shown remarkable efficiency and enantioselectivity in the hydrogenation of a broad range of ketones and olefins. nih.gov A highly enantioselective method for the complete hydrogenation of pyrimidinium salts using an Ir/(S,S)-f-Binaphane complex has also been reported. rsc.org

The design of the chiral ligand is paramount in achieving high enantioselectivity, as it creates a specific chiral environment around the iridium center, allowing for precise discrimination between the prochiral faces of the substrate. nih.gov

Table 1: Examples of Iridium-Catalyzed Asymmetric Hydrogenation

| Substrate | Chiral Ligand/Catalyst System | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| N-Boc-2,3-diarylallyl amines | P-stereogenic phosphinooxazoline iridium catalyst | 2,3-diarylpropyl amines | Up to 99% | nih.gov |

| Pyrimidinium salts | Ir/(S,S)-f-Binaphane complex | Hexahydropyrimidines | High | rsc.org |

| Aryl ketones | Ir-SpiroPAP | Chiral alcohols | High | nih.gov |

| β-Ketoesters | Ir-SpiroPAP | Chiral hydroxyesters | High | nih.gov |

Oxidation and Reduction Processes (General)

Iridium catalysts derived from this compound are utilized in a variety of oxidation and reduction reactions beyond hydrogenation. guidechem.comwikipedia.org For instance, iridium complexes can catalyze the oxidation of alcohols. google.com Conversely, they can also effect the reduction of various functional groups.

The versatility of iridium catalysis stems from the accessibility of multiple oxidation states for iridium, primarily Ir(I) and Ir(III), which are central to many catalytic cycles involving oxidative addition and reductive elimination steps.

C-C and C-N Cross-Coupling Methodologies

Iridium catalysis has made significant contributions to the field of cross-coupling reactions, enabling the formation of C-C and C-N bonds. diva-portal.orgresearchgate.net These reactions are fundamental in synthetic organic chemistry for the construction of complex molecular frameworks.

While palladium catalysis has been historically dominant in C-N cross-coupling, iridium-catalyzed methodologies offer complementary reactivity and substrate scope. acs.org Iridium-catalyzed C-H amination, for instance, provides a direct route to anilines and other aminated compounds. diva-portal.org

In C-C bond formation, iridium catalysts can facilitate cross-coupling reactions that proceed via a C-H activation mechanism. researchgate.net These reactions often involve the formation of a common metallacyclic intermediate that can react with various coupling partners to generate diverse and complex molecular structures. researchgate.net

Transfer Hydrogenation

Transfer hydrogenation is a valuable alternative to using molecular hydrogen, employing organic molecules as the hydrogen source. Iridium complexes are highly efficient catalysts for this transformation. bham.ac.ukorganic-chemistry.orgrsc.org

A notable example is the selective transfer hydrogenation of α,β-unsaturated carbonyl compounds to saturated carbonyls using 2-propanol as the hydrogen donor. organic-chemistry.org This reaction is catalyzed by a system generated from [Ir(cod)Cl]₂, 1,3-bis(diphenylphosphino)propane (B126693) (dppp), and Cs₂CO₃. organic-chemistry.org The same catalytic system can also promote the reduction of carbonyl compounds to alcohols. organic-chemistry.org

Furthermore, coordinatively unsaturated iridium(III) diamine catalysts have been developed for transfer hydrogenation under biologically compatible conditions, demonstrating the potential for in-cell catalysis. bham.ac.uk

Table 2: Iridium-Catalyzed Transfer Hydrogenation of α,β-Unsaturated Ketones

| Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| Chalcone | 1,3-Diphenyl-1-propanone | 98 | organic-chemistry.org |

| 4-Phenyl-3-buten-2-one | 4-Phenyl-2-butanone | 99 | organic-chemistry.org |

| 2-Cyclohexen-1-one | Cyclohexanone | 96 | organic-chemistry.org |

Polymerization Processes

Iridium(III) chloride hydrate (B1144303) is also an essential chemical raw material in the field of polymerization catalysts. guidechem.comguidechem.com While specific details on the direct use of the trihydrate in initiating polymerization are less common in the provided search results, it serves as a precursor for synthesizing iridium complexes that can act as polymerization catalysts. The ability of iridium to exist in various oxidation states and coordinate with a wide range of ligands makes it a versatile metal center for designing catalysts for specific polymerization reactions.

Water Oxidation Catalysis

The oxidation of water is a fundamental reaction in the pursuit of renewable energy technologies, and iridium-based complexes, often derived from this compound, have demonstrated remarkable performance as water oxidation catalysts (WOCs).

Development of Molecular and Heterogeneous Iridium(III) Water Oxidation Catalysts

This compound is a common starting material for the synthesis of a wide range of molecular and heterogeneous iridium water oxidation catalysts. wikipedia.orgsigmaaldrich.com Research has shown that organometallic iridium precatalysts can lead to highly active homogeneous WOCs. rsc.org These catalysts can operate under various conditions, acting as either homogeneous or heterogeneous systems, and can be driven by chemical, photochemical, or electrochemical methods. rsc.org

A systematic study benchmarked several well-known iridium WOCs, including those derived from IrCl₃·nH₂O, using sodium periodate (B1199274) as the oxidant. nih.gov The activity of these catalysts was found to be significant, with some complexes achieving nearly 100% yield. nih.gov The order of activity for a selection of catalysts was determined, providing valuable insights into structure-activity relationships. nih.gov Furthermore, the heterogenization of molecular iridium complexes onto supports like dppz-functionalized periodic mesoporous organosilica (PMO) has been shown to create robust and recyclable solid catalysts, which helps to stabilize the active sites and prevent deactivation. researchgate.net

Table 1: Comparison of Iridium-Based Water Oxidation Catalysts

| Catalyst/Precursor | Oxidant | Key Findings |

| Various Ir complexes including those from IrCl₃·nH₂O | Sodium Periodate (NaIO₄) | High activity observed, with some yields approaching 100%. nih.gov |

| Cp*Ir complexes | Chemical, photochemical, or electrochemical methods | Can function as both homogeneous and heterogeneous catalysts. rsc.org |

| Molecular Ir complex on dppz-functionalized PMO | Cerium Ammonium Nitrate (CAN) | Heterogenization leads to a robust and recyclable catalyst. researchgate.net |

Note: Cp = pentamethylcyclopentadienyl*

Photoelectrochemical Water Splitting Systems

This compound also plays a role in the development of materials for photoelectrochemical water splitting. For instance, it is used as a precursor to synthesize iridium oxide (IrO₂) nanofibrous catalysts for the oxygen evolution reaction (OER), a critical half-reaction in water splitting. sigmaaldrich.com Additionally, thin and highly active IrO₂ anodes for proton exchange membrane electrolyzer cells (PEMECs) can be fabricated using iridium(III) chloride hydrate. sigmaaldrich.com The mechanism of IrOₓ electrodeposition, which is relevant to creating these systems, is linked to a self-catalyzed water oxidation or oxygen evolution reaction. acs.org

Investigation of Catalytic Intermediates and Reaction Pathways

Understanding the catalytic cycle is crucial for designing more efficient WOCs. Research has focused on elucidating the catalyst activation mechanism and identifying water-oxidation intermediates for Cp*Ir catalysts. rsc.org While clues about the molecular nature of the active species have been obtained, its precise identity often remains under investigation. nih.gov In some bimetallic systems, a Fe(III)-Ir(IV) intermediate has been experimentally identified, suggesting a cooperative role between the metal centers in enhancing catalytic activity. researchgate.net

Carbon Dioxide (CO₂) Reduction Catalysis

The conversion of CO₂ into valuable chemicals is a significant area of research aimed at mitigating climate change. Iridium(III) complexes have emerged as effective catalysts for this transformation.

Iridium(III) pincer-type complexes are a prominent class of homogeneous electrocatalysts for the reduction of CO₂ to formate. researchgate.net The generally accepted mechanism involves a two-electron, one-proton process that converts the precursor into a dihydride species. This species then rapidly binds CO₂ to form a η1-formate adduct, which is subsequently released. researchgate.net

Recent studies have explored immobilizing these catalysts on conductive supports to create advanced materials for energy conversion. For example, an iridium pincer dihydride catalyst has been immobilized on carbon nanotube-coated gas diffusion electrodes. researchgate.net Another approach involves introducing a pyrene (B120774) anchoring group to a PNP-pincer Ir(I) complex to facilitate its immobilization on carbon nanotubes for CO₂ reduction in aqueous media. researchgate.net While in homogeneous conditions these catalysts primarily produce formate, their immobilization allows for CO₂ reduction at a significantly lower overpotential. researchgate.netresearchgate.net

Theoretical studies using Density Functional Theory (DFT) have also been employed to understand and predict the activity of catalysts for CO₂ reduction to C3 products. rsc.org These studies suggest that the co-adsorption energy of three carbon monoxide intermediates is a key descriptor for C3 activity. rsc.org

Photocatalysis and Photoredox Catalysis

Iridium(III) complexes, often synthesized from iridium(III) chloride, are highly valued in photoredox catalysis due to their favorable photophysical and electrochemical properties. researchgate.net They possess ground- and excited-state redox potentials that span a wide range, making them versatile for a variety of transformations. researchgate.net

These catalysts have been instrumental in developing methods for mild radical generation and propagation. researchgate.net For example, they have been used in the controlled oxidation of amines and the deprotection of para-methoxybenzyl ethers. researchgate.net The development of strongly reducing bis-cyclometalated iridium photoreductants has enabled high-yielding transformations of challenging substrates, such as organobromides and organochlorides, under simple reaction conditions. rsc.orgresearchgate.net

A dual-catalyst system employing both nickel and an iridium photoredox catalyst has proven effective for single-electron transmetalation in cross-coupling reactions of alkylboron nucleophiles. sigmaaldrich.com This approach allows for previously challenging C(sp³)-coupling reactions to be performed efficiently at room temperature. sigmaaldrich.com

Table 2: Applications of Iridium(III)-Based Photocatalysts

| Catalytic System | Application | Key Advantage |

| Cyclometalated Iridium Complexes | Organic Synthesis | Excellent photophysical and electrochemical properties. researchgate.net |

| Strongly Reducing Bis-cyclometalated Iridium Photoreductants | Activation of Challenging Substrates | Enables reactions with organobromides and organochlorides. rsc.orgresearchgate.net |

| Dual Nickel/Iridium Catalyst System | SET Cross-Coupling | Facilitates efficient C(sp³)-coupling reactions. sigmaaldrich.com |

Hydrogen Evolution Reaction (HER) Catalysis

In the quest for clean energy, the photocatalytic hydrogen evolution reaction (HER) is of paramount importance. Simple heteroleptic iridium(III) complexes have been investigated for their ability to facilitate HER without the need for a co-catalyst. researchgate.net

One study demonstrated that a heteroleptic iridium(III) photosensitizer produced a significant hydrogen production rate. researchgate.net The efficiency of this complex was attributed to its high light-harvesting properties, longer triplet electron lifetime, and a favorable driving force for accepting electrons from a sacrificial donor, all of which promote efficient charge separation and electron transfer for hydrogen evolution. researchgate.net The photostability of these iridium complexes can also be addressed by selecting appropriate organic solvent/water photocatalytic systems. researchgate.net

Factors Influencing Catalytic Activity and Selectivity

The catalytic efficacy of this compound is not intrinsic to the compound itself but is profoundly influenced by a range of external factors. These parameters can be meticulously adjusted to modulate both the rate of reaction (activity) and the preferential formation of a specific product (selectivity). The key influencing factors include the nature of the ligands, the solvent system, temperature, and pressure.

Ligand Effects

The coordination environment around the iridium center plays a pivotal role in determining the catalytic behavior. This compound often serves as a precursor, reacting with various ligands to form the catalytically active species. The electronic and steric properties of these ligands can significantly impact the catalyst's performance.

Bidentate ligands, particularly those with carbon and nitrogen donor atoms (C^N ligands), have been shown to be effective in creating robust iridium catalysts for processes like N-alkylation of amines via hydrogen borrowing reactions. nih.govrsc.org In such systems, dinuclear iridium complexes are formed, and their catalytic ability is dependent on the structure of these bidentate ligands. nih.govrsc.org

Furthermore, the addition of auxiliary ligands, such as triphenylphosphine (B44618) derivatives, can substantially enhance the catalytic conversion rates. nih.govrsc.org The choice of the phosphine (B1218219) ligand can influence the electronic and steric environment of the iridium center, thereby affecting the catalytic outcome. For instance, in the N-alkylation of amines, the use of triphenylphosphine derivatives as auxiliary ligands with dinuclear iridium complexes resulted in excellent product yields, ranging from 57% to 100%. nih.govrsc.org

The electronic flexibility of ligands is another critical aspect. Aryl-substituted pyridylideneamide (PYA) ligands, for example, can act as electronically flexible ligands at a pentamethylcyclopentadienyl (Cp*) iridium center. Modifications to these ligands, such as the incorporation of donor substituents, have been demonstrated to considerably enhance the catalytic activity in reactions like aerobic transfer hydrogenation of carbonyls and imines. nih.gov

The position of substituents on the ligand framework also matters. In the homogeneous catalytic hydrogenation of carbon dioxide, studies on iridium(III) catalysts with substituted 2,2'-bipyridine (B1663995) ligands revealed a clear correlation between the electronic effects of the substituents (as described by Hammett parameters) and the catalytic hydrogenation rates. rsc.org Notably, moving substituents from the 4,4' to the 6,6' positions on the bipyridine ring led to consistent rate enhancements, highlighting the importance of the second coordination sphere. rsc.org

| Ligand Type | Reaction Type | Effect on Catalysis | Reference |

| Bidentate (C^N) Ligands | N-alkylation of amines | Determines the catalytic ability of the dinuclear iridium complex. | nih.govrsc.org |

| Triphenylphosphine Derivatives (Auxiliary Ligands) | N-alkylation of amines | Provides excellent conversion of amines to N-alkylation products. | nih.govrsc.org |

| Aryl-substituted Pyridylideneamide (PYA) Ligands | Aerobic transfer hydrogenation | Enhances catalytic activity of the coordinated iridium center. | nih.gov |

| Substituted 2,2'-bipyridine Ligands | Homogeneous hydrogenation of CO2 | Electronic effects of substituents correlate with and can enhance catalytic rates. | rsc.org |

Solvent Effects

The choice of solvent can significantly influence the reaction rate and selectivity of catalytic processes involving this compound. The solvent can affect the solubility of the reactants and the catalyst, the stability of intermediates, and the transition state energies of the catalytic cycle.

In the context of N-alkylation of amines catalyzed by dinuclear iridium complexes derived from iridium(III) chloride, the solvent used is a key factor that affects the catalytic ability of the system. nih.gov While some catalytic systems aim for environmentally friendly conditions by avoiding solvents, the inherent properties of the chosen solvent can be a powerful tool to steer the reaction towards the desired outcome. rsc.org

For the homogeneous hydrogenation of carbon dioxide, water has been successfully employed as a solvent. rsc.org The use of water-soluble iridium(III) catalysts demonstrates the potential for conducting these reactions in aqueous media, which is advantageous from a green chemistry perspective. rsc.org

The effect of the solvent is also critical in reactions where the catalyst precursor, this compound, is reacted with other ligands to form the active catalyst. The solvent can influence the rate and equilibrium of this initial complex formation.

Temperature and Pressure

Temperature and pressure are fundamental physical parameters that have a profound impact on the kinetics and thermodynamics of catalytic reactions.

Pressure: Pressure is a particularly important factor in reactions involving gaseous reactants, such as hydrogenation and carbonylation. An increase in the partial pressure of a gaseous reactant can lead to a higher concentration of that reactant in the reaction medium, which can, in turn, increase the reaction rate. In the context of the homogeneous hydrogenation of CO2, notable catalytic activity has been achieved near ambient pressures. rsc.org

The interplay between temperature and pressure is often crucial for optimizing a catalytic process.

| Factor | General Effect on Catalysis | Specific Example | Reference |

| Temperature | Increases reaction rate but can lead to catalyst decomposition at high temperatures. | This compound decomposes to its anhydrous form at 200 °C. | wikipedia.org |

| Significant catalytic activity for CO2 hydrogenation is observed near ambient temperatures. | rsc.org | ||

| Pressure | Affects the concentration of gaseous reactants, influencing the reaction rate. | Notable catalytic activity for CO2 hydrogenation is achieved near ambient pressures. | rsc.org |

Substrate Scope

The scope of substrates that can be effectively transformed by a catalytic system derived from this compound is a critical measure of its utility. The factors discussed above—ligands, solvent, temperature, and pressure—collectively define the substrate scope.

For example, in the N-alkylation of amines using dinuclear iridium catalysts, a variety of amines can be successfully alkylated, with yields being dependent on the specific combination of the bidentate ligand, auxiliary ligand, and solvent. nih.govrsc.org Similarly, the catalytic aerobic transfer hydrogenation using iridium complexes with PYA ligands is applicable to a range of carbonyls and imines. nih.gov

The development of iridium(III) catalysts for the hydrogenation of carbon dioxide highlights the expansion of substrate scope to include the activation of small molecules. rsc.org The ability to tune the ligand environment allows for the optimization of the catalyst for specific substrates, thereby enhancing the selectivity of the transformation.

Applications in Advanced Materials Science and Nanotechnology

Design and Synthesis of Iridium-Based Nanomaterials

The synthesis of iridium-based nanomaterials from iridium(III) chloride trihydrate allows for the precise control of size, shape, and composition, which in turn dictates their functional properties. These nanomaterials are at the forefront of catalysis and advanced materials research. nbinno.com

Iridium nanoparticles (NPs) are of significant interest due to their high surface-area-to-volume ratio, which enhances their catalytic activity. nanorh.com Various synthetic methodologies have been developed to produce iridium nanoparticles with controlled architectures using this compound as a starting material.

One straightforward method involves the reduction of iridium(III) chloride in an aqueous solution using a reducing agent like sodium borohydride, which can yield small, ligand-free iridium nanoparticles approximately 2 nm in size. researchgate.net Another approach is the alcohol reduction method, where an alcohol such as methanol or ethanol serves as both the solvent and the reducing agent, often in the presence of a stabilizing agent like polyvinylpyrrolidone (PVP) to prevent agglomeration. irphouse.com The choice of alcohol can influence the resulting nanoparticle size, with methanol generally producing smaller particles than ethanol. irphouse.com For instance, reduction with methanol can yield nanoparticles with an average size of 3.16 to 5.17 nm. irphouse.com

The morphology of iridium nanoparticles can also be controlled. For example, cubic iridium nanoparticles can be synthesized via a galvanic displacement reaction where a copper foil acts as both the reducing agent and the substrate. rsc.org This method is rapid, often occurring in under 30 seconds, and produces surfactant-free nanoparticles. rsc.org The particle size in this method can be influenced by the reaction time.

| Synthesis Method | Precursor | Reducing Agent/Solvent | Stabilizer/Substrate | Reaction Conditions | Resulting Nanoparticle Characteristics |

|---|---|---|---|---|---|

| Aqueous Reduction | Iridium(III) chloride | Sodium borohydride | None (ligand-free) | Aqueous solution | ~2 nm size |

| Alcohol Reduction | This compound | Methanol | Polyvinylpyrrolidone (PVP) | Refluxing for ~25 minutes | 3.16 - 5.17 nm average size, spherical shape |

| Alcohol Reduction | This compound | Ethanol | Polyvinylpyrrolidone (PVP) | Refluxing | Larger nanoparticles compared to methanol reduction |

| Galvanic Displacement | Iridium precursor solution | Copper foil | Copper foil (substrate) | <30 seconds | Cubic shape, surfactant-free, average size ~114-158 nm |

To further enhance catalytic activity and stability, and to reduce the reliance on the expensive and rare iridium, bimetallic and supported iridium nanostructures are actively researched.

Ir-Ni Bimetallic Nanoparticles: Iridium-nickel (Ir-Ni) bimetallic nanoparticles have shown promise in catalysis. researchgate.net These can be synthesized using a modified polyol reduction method, where ethylene (B1197577) glycol acts as both the solvent and the reducing agent for iridium trichloride and nickel chloride precursors. researchgate.net The use of a capping agent like polyvinylpyrrolidone (PVP) is crucial for controlling the particle size and preventing aggregation. researchgate.net Depending on the molar ratio of the precursors, the size of the resulting pseudo-spherical Ir-Ni nanoparticles can be tuned; for example, an Ir:Ni ratio of 2:1 can produce nanoparticles in the range of 0.92 to 3.70 nm, while a 1:2 ratio results in a slightly larger range of 1.85 to 5.55 nm. researchgate.net

Carbon-supported Iridium Nanoparticles: Dispersing iridium nanoparticles on a high-surface-area support like carbon can significantly improve their catalytic efficiency and durability. These materials are particularly relevant for applications in fuel cells. wikipedia.org Carbon-supported platinum-iridium (PtIr@C) bimetallic nanoparticles can be synthesized via a rapid chemical reduction method. These supported nanoparticles exhibit a nearly homogeneous distribution on the carbon support and have shown enhanced performance in methanol oxidation compared to their platinum-only counterparts. koreascience.kr The encapsulation of iridium nanoparticles by a thin layer of carbon has also been shown to prevent their sintering at high temperatures and improve their catalytic performance in the hydrogen evolution reaction. mdpi.com

Luminescent Materials for Optoelectronics

Iridium(III) complexes, synthesized from this compound, are renowned for their highly efficient phosphorescence, making them ideal materials for various optoelectronic applications. nih.gov Their strong spin-orbit coupling facilitates intersystem crossing, allowing for the harvesting of both singlet and triplet excitons, which can theoretically lead to 100% internal quantum efficiency in light-emitting devices. koreascience.kr

In the realm of organic light-emitting diodes (OLEDs), iridium(III) complexes are the dominant class of phosphorescent emitters, enabling the fabrication of highly efficient devices. mdpi.com These complexes are typically used as dopants in a host material to prevent concentration quenching. niscpr.res.in The emission color of the iridium complex can be tuned across the entire visible spectrum by modifying the cyclometalating and ancillary ligands.

For instance, the archetypal green emitter, fac-tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃), when doped into a 4,4'-bis(9-carbazolyl)biphenyl (CBP) host, can lead to OLEDs with a current efficiency of 28.9 cd/A. niscpr.res.in For blue emission, which is crucial for full-color displays and white lighting, complexes like (dfdmappy)₂Ir(phim) have been developed, achieving an impressive external quantum efficiency (EQE) of 28% with CIE coordinates of (0.16, 0.21). rsc.org Another novel [3+2+1] coordinated iridium(III) complex has demonstrated deep-blue emission with a high photoluminescence quantum yield of 84% and has been used to fabricate OLEDs with CIE coordinates of (0.16, 0.17). nih.gov

| Iridium(III) Complex | Emission Color | Host Material | Maximum External Quantum Efficiency (EQE) | Current Efficiency | CIE Coordinates (x, y) |

|---|---|---|---|---|---|

| fac-tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃) | Green | 4,4'-bis(9-carbazolyl)biphenyl (CBP) | ~19-20% | 28.9 cd/A | (0.25, 0.60) |

| (dfdmappy)₂Ir(phim) | Blue | Not specified | 28% | Not specified | (0.16, 0.21) |

| [3+2+1] coordinated Ir(III) complex | Deep-Blue | DPEPO | Not specified | Not specified | (0.16, 0.17) |

| Orange-red PHOLED complex | Orange-Red | Not specified | 22% | 38 cd/A | (0.62, 0.38) |

Light-emitting electrochemical cells (LEECs) represent a simpler and potentially lower-cost alternative to OLEDs. researchgate.net Cationic iridium(III) complexes are the most widely used emitters in LEECs. mdpi.com These devices operate through the in-situ formation of a p-i-n junction upon the application of a voltage, which facilitates charge injection and recombination.

The performance of LEECs is highly dependent on the chemical structure of the iridium complex. For example, a series of iridium(III) complexes with substituted phenylimidazo(4,5-f)1,10-phenanthroline ancillary ligands have been synthesized and tested in LEEC devices. mdpi.com One such complex, C2, exhibited a maximum luminance of up to 21.7 Lx at 14.7 V. mdpi.com The introduction of electron-withdrawing groups on the cyclometalating ligands can also influence the device performance, with some complexes showing moderate efficiencies in LEECs. acs.org The stereochemistry of the iridium complexes has also been shown to play a role in the performance of LEEC devices, with enantiopure complexes sometimes leading to different device behaviors compared to their racemic mixtures. researchgate.net

| Iridium(III) Complex | Cyclometalating Ligand | Ancillary Ligand | Maximum Luminance | Operating Voltage | Turn-on Voltage |

|---|---|---|---|---|---|

| C2 | 2-phenylpyridine (B120327) (ppy) | CH₃-phenylimidazo(4,5-f)1,10-phenanthroline | 21.7 Lx | 14.7 V | 2.9 V |

| Complex with EWGs (example) | Varies (with electron-withdrawing groups) | dtBubpy | Varies | 2.8-3.0 V (steady-state) | Not specified |

| [Ir(ppyPh)₂(dtBubpy)]PF₆ | 2-(3-phenylphenyl)pyridinato (ppyPh) | dtBubpy | 1090 cd m⁻² | Not specified | Not specified |

Iridium(III) Compounds in Energy Conversion and Storage Devices

The catalytic and electrochemical properties of iridium compounds derived from this compound make them valuable in devices for energy conversion and storage.

In the field of energy conversion, iridium-based materials are state-of-the-art catalysts for the oxygen evolution reaction (OER) in acidic media, which is a critical process in water splitting for hydrogen production. rsc.org Iridium oxides, in particular, exhibit a good balance of activity and stability under the harsh acidic conditions of proton exchange membrane (PEM) water electrolyzers. rsc.org The performance of these catalysts is often evaluated by their overpotential at a specific current density (e.g., 10 mA cm⁻²) and their Tafel slope, which indicates the reaction kinetics. For example, an Ir/Nb₂O₅₋ₓ catalyst has shown promising performance in a PEM water electrolyzer. rsc.org The development of supported iridium catalysts, such as those on antimony-doped tin oxide (ATO), aims to reduce the required iridium loading while maintaining high performance. nih.gov

| Catalyst | Support | Overpotential @ 10 mA cm⁻² (mV) | Tafel Slope (mV dec⁻¹) | Notes |

|---|---|---|---|---|

| Ir@CeO₂ | Cerium(IV) oxide | 379 | 93.4 | Tested in alkaline medium |

| IrO₂-B-rGO | Boron-doped reduced graphene oxide | Lower onset potential than undoped rGO | 124.8 | 8-times higher current density at 1.65 V vs. RHE compared to undoped |

| IrOₓ/ATO | Antimony-doped tin oxide | Varies with Ir loading | Not specified | Requires >60 wt% Ir to match IrO₂ conductivity |

In energy storage, iridium compounds are being explored for applications in batteries and supercapacitors. Iridium doping has been shown to boost the electrochemical performance of lithium-rich cathodes for lithium-ion batteries. researchgate.net In the realm of supercapacitors, iridium oxide is a promising electrode material due to its high theoretical capacitance and excellent electrochemical reversibility. researchgate.net Sputtered iridium oxide films have been used to fabricate micro-supercapacitors that exhibit a high volumetric capacitance of 425 F cm⁻³ and an energy density of 59.1 mWh cm⁻³ in a physiological electrolyte. researchgate.net Furthermore, a novel supercapacitor electrode based on IrO₂-Ta₂O₅ nanoparticles supported on WO₃ nanoplatelets has demonstrated a high specific capacitance of 690.6 F g⁻¹ and an energy density of 289.17 Wh kg⁻¹. researchgate.net

Perovskite Solar Cell Modifiers

Table 1: Role of this compound in Perovskite Solar Cells

| Application Area | Role of this compound | Resulting Material | Key Benefit in PSCs |

|---|

Battery Materials Development

In the field of energy storage, this compound is a widely used precursor for the synthesis of advanced battery materials and electrocatalysts. sigmaaldrich.com Its primary role is as a source of iridium for creating nanostructured materials, particularly Iridium(IV) oxide (IrO₂). sigmaaldrich.com These materials are critical for catalyzing the oxygen evolution reaction (OER), a key process in various energy technologies, including metal-air batteries and water electrolyzers.

The compound is used to synthesize IrO₂ in various forms, such as nanofibrous catalysts, which offer high surface area and catalytic activity. sigmaaldrich.com It also serves as a precursor for creating bimetallic nanoparticles, such as Iridium-Nickel (Ir-Ni), which are researched for their potential to minimize the use of expensive iridium while maintaining high catalytic efficiency for the OER. sigmaaldrich.com Additionally, iridium-based compounds derived from the trihydrate are explored for their use in fuel cell catalysts, contributing to more efficient energy conversion. nbinno.com

Table 2: this compound in Energy Storage Applications

| Application | Precursor For | Function |

|---|---|---|

| Metal-Air Batteries | Iridium(IV) oxide (IrO₂) catalysts | Catalyzes Oxygen Evolution Reaction (OER) |

| Fuel Cells | Iridium-based catalysts | Facilitates efficient energy conversion |

Advanced Conductive Materials

The unique electronic properties and stability of iridium-based materials make this compound a valuable precursor in the development of advanced conductive materials. nbinno.com It is used in the synthesis of mixed ionic-electronic conductors, such as iridium oxide (IrOx), which are essential components in bioelectronics and neurostimulation therapies. These materials can effectively conduct both ions and electrons, allowing for a stable and efficient interface with biological tissues.

Furthermore, the compound is a key ingredient in creating tailored iridium-based materials for advanced electronics and sophisticated sensors. nbinno.comnbinno.com The stability of iridium compounds under various electrochemical conditions ensures reliable performance in these demanding applications. nbinno.com As a water-soluble source of crystalline iridium, it facilitates processes where materials are decomposed by electrolysis to form conductive metals or oxides. americanelements.com

Coatings and Electroplating Applications

This compound is a key chemical used in the electroplating of iridium, a process that deposits a thin layer of iridium metal onto a substrate. This coating is highly valued for its exceptional corrosion resistance, high melting point, and hardness. Iridium plating is employed in applications requiring extreme durability and reliability, such as for high-temperature electrical contacts and specialized electrodes.

The compound is also a critical starting material for the production of Mixed Metal Oxide (MMO) coatings on titanium electrodes. These MMO coatings, which often contain a mixture of iridium oxide and other metal oxides, are widely used as anodes in industrial electrochemical processes, including chlorine production and wastewater treatment. The iridium oxide component in the coating acts as a highly efficient and stable electrocatalyst, significantly enhancing the electrode's performance and lifespan.

Table 3: Summary of Coating and Electroplating Applications

| Application | Function of this compound | Key Feature of Final Product |

|---|---|---|

| Iridium Electroplating | Source of iridium ions in the plating bath | High corrosion resistance, hardness, and high-temperature stability |

Table of Mentioned Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | IrCl₃·3H₂O |

| Iridium(IV) oxide | IrO₂ |

| Iridium-Nickel Alloy | Ir-Ni |

Electrochemical Studies and Device Integration

Electrochemical Sensor Development

The unique electrochemical characteristics of iridium compounds, derived from precursors like iridium(III) chloride trihydrate, make them highly suitable for creating sophisticated sensors. nbinno.com These sensors are designed to detect minute quantities of specific substances with high reliability and stability under diverse electrochemical conditions. nbinno.com

Iridium(III) complexes and iridium oxides are versatile platforms for the detection of a wide array of analytes. Iridium oxide (IrO₂), often prepared by electrodepositing a solution containing an iridium chloride hydrate (B1144303) precursor, is widely used in pH sensing. mdpi.com An iridium oxide film deposited on a carbon electrode can exhibit a pH sensitivity of -56.6 ± 5.3 mV/pH. mdpi.com

Beyond pH, these platforms are engineered for non-enzymatic glucose sensing and can be modified with gold precursors to form nanocorals with dual sensitivity to both D-Glucose and pH. mdpi.com In the realm of luminescent sensors, cyclometalated iridium(III) complexes have been developed for their favorable properties, including long emission lifetimes, high photostability, and tunable wavelengths. nih.govrsc.org These phosphorescent sensors can detect environmental analytes, volatile acids, and specific disease-related targets like hypochlorous acid. nih.govmdpi.com For instance, researchers have fabricated facile luminescence sensors for Perfluorooctanoic Acid (PFOA) using lipophilic iridium(III) complexes modified on gold surfaces, capable of detecting concentrations greater than 100 μg/L. nih.govacs.org

Table 1: Examples of Analytes Detected by Iridium-Based Sensors

| Sensor Type | Iridium Compound | Analyte Detected | Key Finding |

|---|---|---|---|

| Electrochemical | Iridium Oxide (from IrCl₃ precursor) | pH | Exhibits near-Nernstian sensitivity (-56.6 mV/pH). mdpi.com |

| Electrochemical | Iridium Oxide (from IrCl₃ precursor) | Glucose (non-enzymatic) | Demonstrated dual sensitivity to glucose and pH when modified with gold. mdpi.com |

| Luminescent | Phosphorescent Iridium(III) Complex | Volatile Acids | A recyclable, paper-based sensor provides a fast visual response. mdpi.com |

| Luminescent | Cyclometalated Iridium(III) Complex | Perfluorooctanoic Acid (PFOA) | Lifetime-based sensing platform can detect PFOA at concentrations >100 μg/L. nih.gov |

The performance of iridium-based sensors can be significantly improved through strategic chemical and structural modifications. One primary method involves altering the physical structure of the iridium sensing layer. For iridium oxide sensors, using templates or template-assisted growth methods can improve sensing performance by creating optimized nanostructures. mdpi.com Another approach is to increase the effective surface area of the electrode. For example, modifying standard iridium microelectrodes by electrodepositing porous platinum black (PtB) enhances the sensitivity of amperometric measurements. nih.govnih.gov This increased surface area is particularly effective for detecting byproducts of enzymatic reactions, such as hydrogen peroxide in choline sensors. nih.govnih.gov

For luminescent sensors based on iridium(III) complexes, performance is enhanced by tuning the molecular design. The emission wavelengths and quantum yields can be readily adjusted by changing the nature of the auxiliary co-ligands attached to the iridium center. rsc.org This molecular engineering allows for the creation of sensors tailored for specific analytes and environments. Furthermore, introducing specific functional groups, such as amino or pyridine groups, into the complex allows for sensitive detection of acids and bases through protonation events that alter the material's luminescent properties. mdpi.com

Application in Energy Storage Systems

Iridium(III) compounds are integral to advancing energy storage and conversion technologies, primarily due to their exceptional electrocatalytic properties. nbinno.com Materials derived from this compound are key components in fuel cells and water electrolyzers, where they facilitate more efficient energy conversion processes. nbinno.com

The efficiency of many energy systems hinges on the rate of charge transfer at electrode surfaces. Iridium and its oxides are among the most effective catalysts for critical electrochemical reactions like the Oxygen Evolution Reaction (OER) and the Oxygen Reduction Reaction (ORR), which are fundamental to technologies such as metal-air batteries and hydrogen production via electrolysis. mdpi.com The superior performance of iridium-based materials stems from their electronic structure, which provides favorable adsorption energies for reaction intermediates, thereby lowering the activation energy barrier for electron transfer.

Cyclometalated iridium(III) complexes are particularly noted for their use as photocatalysts in solar energy conversion, where they luminesce from redox-active excited states. acs.org These excited states have long lifetimes and high triplet energies, making them exceptionally well-suited for mediating electron and energy transfer processes. acs.orgacs.org While direct data on charge transfer rates in battery systems is specific to device architecture, the fundamental properties of iridium complexes—facilitating rapid and efficient electron transfer—are what make them promising candidates for developing next-generation energy storage solutions.

Anodic Deposition for Electrocatalytic Surfaces

Anodic deposition is a key technique for creating highly active electrocatalytic surfaces from this compound. This method allows for the controlled formation of iridium oxide films on various conductive substrates, which then serve as robust catalysts for demanding electrochemical reactions.

Proton Exchange Membrane Electrolyzer Cells (PEMECs), used for producing high-purity hydrogen from water, rely on highly active and stable anode catalysts for the oxygen evolution reaction. Iridium(IV) oxide (IrO₂) is the state-of-the-art catalyst for this purpose due to its high activity and stability in the harsh acidic environment of the cell.

This compound is a common precursor for fabricating these anodes via anodic electrodeposition. mdpi.com A typical deposition solution is prepared using the iridium chloride precursor along with reagents like oxalic acid and hydrogen peroxide. mdpi.com By applying a constant current density, a uniform film of iridium oxide can be deposited onto a substrate such as carbon paper or titanium. mdpi.comresearchgate.net

Recent research has focused on minimizing the amount of precious iridium required without sacrificing performance. One innovative approach involves creating a nanofiber interlayer anode. In this method, a solution of iridium(III) chloride hydrate and poly(vinyl alcohol) (PVA) is used to create electrospun nanofibers. acs.org These nanofibers are then combined with a conventional nanoparticle-based catalyst layer. This hybrid design significantly improves electrical contact and porosity, allowing for a drastic reduction in iridium loading—by more than 80% in some cases—while maintaining high performance and durability. acs.orgresearchgate.net

Table 2: Performance of Low-Loading Iridium Anodes for PEM Water Electrolysis

| Anode Architecture | Iridium Loading (mgIr/cm²) | Key Advantage | Source |

|---|---|---|---|

| Hybrid Nanofiber/Nanoparticle Layer | 0.2 | Reduced Ir loading by >80% with maintained performance and durability. | acs.org |

Redox Properties and Electrochemistry of Iridium(III) Complexes

The electrochemical behavior of iridium(III) complexes, frequently synthesized from this compound, is fundamental to their application in diverse fields such as organic light-emitting diodes (OLEDs), photoredox catalysis, and sensors. The remarkable tunability of their redox potentials through strategic ligand design allows for the precise control of their electronic properties.

The redox processes in these complexes are typically well-defined. Cyclic voltammetry studies reveal that oxidation is often a reversible, metal-centered process attributed to the Ir(III)/Ir(IV) couple, with potentials generally ranging from +0.76 V to +1.4 V. nycu.edu.twacs.org In contrast, reduction processes are usually ligand-based, involving the addition of electrons to the ligands with the highest electron affinity. nycu.edu.twacs.org

Detailed research has demonstrated that the electronic nature of the ligands directly influences the redox potentials. The incorporation of electron-donating or electron-withdrawing groups on the cyclometalating or ancillary ligands can systematically shift the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. nih.gov For instance, complexes with halogenated quinoxaline ligands exhibit higher oxidation potentials, while those with methylated versions are more easily oxidized, consistent with the relative electron-donating capacity of the ligands. acs.org This linear correlation between oxidation potential and the Hammett parameter of substituents has been observed in various iridium(III) complex series. researchgate.net

The ability to fine-tune these properties is crucial for designing materials for specific applications. In OLEDs, the redox potentials determine the efficiency of charge injection and transport, while in photoredox catalysis, they dictate the thermodynamic feasibility of electron transfer reactions. researchgate.netacs.org The excited-state redox potentials, which describe the oxidizing and reducing power of the complex after photoexcitation, are particularly important for photocatalytic applications. researchgate.net

Recent studies have explored the electrochemical properties of novel iridium(III) complexes to optimize their performance in optoelectronic devices. The findings for a series of heteroleptic iridium(III) complexes bearing substituted quinoxaline ligands are presented below.

Data sourced from studies on iridium complexes with orthometalated quinoxaline ligands. nycu.edu.twacs.orgfigshare.com

Furthermore, the molecular architecture of the complex plays a significant role. Comparative studies of mononuclear and dinuclear iridium(III) complexes have shown significant differences in their photophysical and electrochemical properties. acs.orgnih.gov Dinuclear complexes can exhibit unique molecular orbital spatial distributions, which influence their electronic characteristics and can lead to enhanced performance in devices like OLEDs. acs.orgnih.gov For instance, a solution-processed OLED based on a novel dinuclear iridium(III) complex achieved a peak external quantum efficiency of 14.4%, substantially higher than that of the corresponding mononuclear complex. acs.orgnih.gov This highlights how structural modifications beyond simple ligand substitution can be a powerful tool for tuning the electrochemical behavior of iridium(III) systems.

Biomedical and Bioanalytical Research